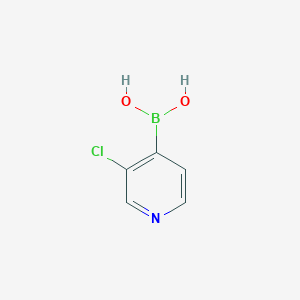

3-Chloro-4-pyridineboronic acid

Übersicht

Beschreibung

3-Chloro-4-pyridineboronic acid is a chemical compound that is part of the pyridineboronic acids family. These compounds are known for their ability to form supramolecular networks through molecular complexation with various acids, such as trimesic and pyromellitic acids, as well as their use in crystal engineering with chlorometallate salts . They are also versatile reagents in Suzuki cross-coupling reactions, which are pivotal in synthesizing highly functionalized aromatic compounds .

Synthesis Analysis

The synthesis of pyridineboronic acid derivatives often involves directed ortho-metalation reactions, as demonstrated in the synthesis of 2-ethoxy-3-pyridylboronic acid . Additionally, chlorometallate-pyridinium boronic acid salts have been prepared, showcasing the structural diversity achievable through the combination of pyridineboronic acids with different chlorometallate species . The synthesis of related compounds, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, involves a multi-step process including Hofmann degradation and oxidative chlorination .

Molecular Structure Analysis

The molecular structure of pyridineboronic acids has been extensively studied using single-crystal X-ray diffraction analysis. These studies reveal that hydrogen bonding interactions and π-π stacking, including B-π interactions, play a significant role in the formation of 2D and 3D assemblies . The vibrational spectra and molecular structure have also been investigated using density functional theory calculations, providing insights into the stability and spectroscopic properties of these molecules .

Chemical Reactions Analysis

Pyridineboronic acids are reactive intermediates in various chemical reactions. For instance, they are used in Suzuki cross-coupling reactions to create a wide array of 3-aryl/heteroaryl-pyridines . Furthermore, they can form hydrogen-bonded complexes with other molecules, as seen in the structures of compounds formed with chloranilic acid . Novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds have been synthesized from pyridine derivatives, showcasing the potential for creating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridineboronic acids are influenced by their ability to form strong hydrogen bonds and their solid-state photoluminescence behavior. The luminescence properties can vary depending on the molecular aggregates' π-π stacking variations . The compounds' crystal structures, determined by X-ray diffraction, provide valuable information on bond lengths, angles, and the importance of hydrogen bonding to their stability . Additionally, the vibrational spectra offer data on the compounds' infrared and Raman bands, which are essential for understanding their physical properties .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Vibrational Spectra

3-Chloro-4-pyridineboronic acid has been the subject of studies focusing on its molecular structure and vibrational spectra. An experimental and theoretical study analyzed the vibrational spectra of 3- and 4-pyridineboronic acids using Fourier transform Raman and infrared spectra. Density functional harmonic calculations were employed to assess the structural and spectroscopic properties of these acids (Kurt, Sertbakan, & Ozduran, 2008).

Supramolecular Networks and Fluorescence Properties

Research on supramolecular networks and fluorescence properties of 3-Chloro-4-pyridineboronic acid revealed its combination with trimesic and pyromellitic acids to form molecular complexes. These complexes, characterized by structural analysis and luminescence spectroscopy, showed variations in π–π stacking in molecular aggregates, inducing changes in emission behavior (Campos-Gaxiola et al., 2017).

Thermal and Photoinduced Debonding

Another study explored the thermal and photoinduced debonding of pyridine- and benzeneboronate anions. This research determined dissociation constants of 3- and 4-pyridineboronic acid and examined their thermal stability and decomposition upon treatment with methyl iodide and irradiation (Fischer & Havinga, 2010).

Metal Complex Formation

The formation of metal complexes using 3-Chloro-4-pyridineboronic acid has been investigated. One study synthesized five metal complexes by reacting 3- and 4-pyridineboronic acid with potassium tetrachloroplatinate and hexachloroplatinic(IV) acid hydrate. These complexes were characterized by single-crystal X-ray diffraction analysis, revealing primary and secondary hydrogen bonding interactions in 1D, 2D, and 3D networks (Campos-Gaxiola et al., 2010).

Synthesis and Applications in Chemical Reactions

3-Chloro-4-pyridineboronic acid is used in Suzuki cross-coupling reactions to synthesize novel heteroarylpyridine derivatives. This application is crucial in the field of organic chemistry, as evidenced by the synthesis and characterization of various boronic acid derivatives and their reactivity in palladium-catalyzed cross-coupling reactions (Parry et al., 2002).

Reactivity and Chemosensor Applications

Studies have also been conducted on the reactivity of 3-pyridinium boronic acid and its derivatives, focusing on their applications in developing effective organoboron-based chemosensors. This involves examining the acidities and kinetic studies on complexation reactions, which are fundamental for understanding and enhancing the functionality of chemosensors (Iwatsuki et al., 2012).

Luminescent Properties in Cyclopalladated Complexes

The luminescent properties of 3-Chloro-4-pyridineboronic acid were explored through cyclopalladated complexes. These complexes, characterized by NMR, IR, elemental analysis, and UV-Vis absorption, exhibited fluorescence in solution at room temperature, highlighting their potential in photophysical applications (Mancilha et al., 2011).

Antimicrobial Activity

Research on antimicrobial activities of compounds derived from 3-Chloro-4-pyridineboronic acid includes the synthesis and testing of new derivatives for antibacterial and antifungal properties. Such studies contribute to the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

Wirkmechanismus

Target of Action

3-Chloro-4-pyridineboronic acid, also known as (3-chloropyridin-4-yl)boronic Acid, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the 3-Chloro-4-pyridineboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron group (from the 3-Chloro-4-pyridineboronic acid) is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 3-Chloro-4-pyridineboronic acid . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The resulting compounds can have various downstream effects depending on their specific structures and properties.

Result of Action

The primary result of the action of 3-Chloro-4-pyridineboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Action Environment

The efficacy and stability of 3-Chloro-4-pyridineboronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively in a wide range of conditions.

Eigenschaften

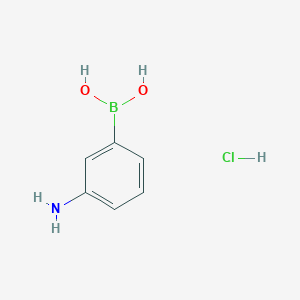

IUPAC Name |

(3-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIHQPWLAOYTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397514 | |

| Record name | 3-Chloro-4-pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-pyridineboronic acid | |

CAS RN |

458532-98-4 | |

| Record name | (3-Chloropyridin-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

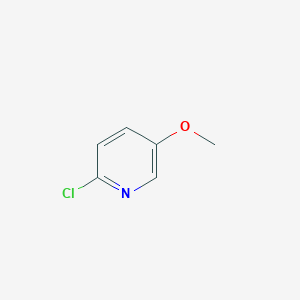

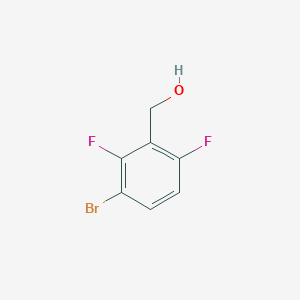

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)